molecular formula C13H14N2O3 B12904405 N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide CAS No. 361345-08-6

N-(4-Allyl-2-oxo-1,3-oxazolidin-3-yl)benzamide

Cat. No.: B12904405
CAS No.: 361345-08-6
M. Wt: 246.26 g/mol
InChI Key: AGPAHUVQHISOAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide typically involves the following steps :

    Esterification: The initial step involves the esterification of the appropriate carboxylic acid with an alcohol to form an ester.

    Cyanation: The ester is then subjected to cyanation to introduce a cyano group.

    Cyclization: The cyano compound undergoes cyclization to form the oxazolidinone ring.

    Aminolysis: Finally, the oxazolidinone is reacted with an amine to form the desired benzamide derivative.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide can undergo various chemical reactions, including :

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form a dihydrooxazole derivative.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Allyl-2-oxooxazolidin-3-yl)benzamide is unique due to its specific combination of an allyl group, an oxazolidinone ring, and a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

361345-08-6

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

N-(2-oxo-4-prop-2-enyl-1,3-oxazolidin-3-yl)benzamide

InChI

InChI=1S/C13H14N2O3/c1-2-6-11-9-18-13(17)15(11)14-12(16)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H,14,16)

InChI Key

AGPAHUVQHISOAS-UHFFFAOYSA-N

Canonical SMILES

C=CCC1COC(=O)N1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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